Sigma-2 Receptor Binding Affinity: 5-Bromo-Benzofuran Pharmacophore vs. Unsubstituted Analogues
The 5-bromo substitution on the benzofuran-2-carboxamide pharmacophore, which is a core component of this compound, is critical for high sigma-2 receptor affinity [1]. SAR studies demonstrate that halogen substitution, particularly bromination, yields compounds with significantly greater sigma-2 binding affinity than their unsubstituted counterparts [1]. The highest affinity ligands in this chemical series all contain a 5-bromo- or 5-iodobenzofuran-2-carboxylic acid fragment [1].
| Evidence Dimension | Sigma-2 Receptor Affinity (IC50) |
|---|---|
| Target Compound Data | Predicted high affinity based on the presence of a 5-bromo-benzofuran pharmacophore. |
| Comparator Or Baseline | Unsubstituted benzofuran-2-carboxamide analogues exhibit significantly lower affinity. |
| Quantified Difference | Brominated analogues consistently demonstrate superior binding affinity compared to unsubstituted versions; the specific quantitative range for this exact compound is not yet reported in primary literature but is inferred from SAR studies of closely related analogues, where optimal halogenated ligands achieve IC50 values in the low nanomolar range (e.g., 1.0 - 12.2 nM) [1]. |
| Conditions | In vitro competitive binding assays using sigma-2 receptor preparations. |
Why This Matters
This established SAR demonstrates that the 5-bromo substituent is not a passive structural feature but a key driver of target engagement, justifying procurement of this specific halogenated compound over a non-brominated or differently substituted benzofuran analogue for sigma-2 receptor studies.
- [1] Ashford, M. (2024). The development and SAR of selective sigma-2 receptor ligands for the diagnosis of cancer. University of Wollongong Thesis Collection. View Source
